1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine
CAS No.:
Cat. No.: VC13519202
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
| Standard InChI Key | ZEGUGBZHMDGDJD-UHFFFAOYSA-N |
| SMILES | CC1C(CCN1C(=O)OC(C)(C)C)CN |
| Canonical SMILES | CC1C(CCN1C(=O)OC(C)(C)C)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring substituted with three functional groups:
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A Boc group () at the 1-position, which protects the amine during synthetic reactions .
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An aminomethyl group () at the 3-position, providing a site for further functionalization.
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A methyl group () at the 2-position, influencing steric and electronic properties.
The IUPAC name, tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, reflects this substitution pattern. The SMILES notation, CC1C(CCN1C(=O)OC(C)(C)C)CN, and InChIKey ZEGUGBZHMDGDJD-UHFFFAOYSA-N, uniquely identify its connectivity and stereochemistry.
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Density | 1.0–1.1 g/cm³ | |
| Boiling Point | 280–285°C | |
| Melting Point | 35–40°C | |
| Flash Point | 120–125°C |
These properties suggest moderate thermal stability and solubility in organic solvents like dichloromethane .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves sequential functionalization of the pyrrolidine ring:
Step 1: Boc Protection
The primary amine on pyrrolidine is protected using di-tert-butyl dicarbonate () in the presence of triethylamine () . This reaction typically proceeds at room temperature in dichloromethane, yielding the Boc-protected intermediate .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its Boc group facilitates selective deprotection, enabling sequential reactions without side reactions .
Biological Activity
While direct studies are scarce, structural analogs exhibit:
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Enzyme inhibition: Binding to ATP pockets in kinases via hydrogen bonding.
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Receptor modulation: Interaction with G protein-coupled receptors (GPCRs) due to the aminomethyl group’s flexibility.
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